molecular formula C13H14N4O3 B13003041 1-(5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)pyrrolidine-3-carboxylic acid

1-(5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)pyrrolidine-3-carboxylic acid

Cat. No.: B13003041
M. Wt: 274.28 g/mol
InChI Key: LAVBRYNLLHFKQL-UHFFFAOYSA-N
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Description

1-(5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)pyrrolidine-3-carboxylic acid is a complex organic compound that features a unique structure incorporating a pyridine ring, a pyrrolidine ring, and an oxadiazole ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)pyrrolidine-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common approach involves the formation of the oxadiazole ring through the cyclization of hydrazides with carbon dioxide .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of environmentally benign reagents and solvents is also considered to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new products.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to the formation of diverse derivatives .

Scientific Research Applications

1-(5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)pyrrolidine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)pyrrolidine-3-carboxylic acid is unique due to its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C13H14N4O3

Molecular Weight

274.28 g/mol

IUPAC Name

1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C13H14N4O3/c1-8-15-12(20-16-8)9-2-3-11(14-6-9)17-5-4-10(7-17)13(18)19/h2-3,6,10H,4-5,7H2,1H3,(H,18,19)

InChI Key

LAVBRYNLLHFKQL-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=N1)C2=CN=C(C=C2)N3CCC(C3)C(=O)O

Origin of Product

United States

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